Amorolfine hydrochloride

Übersicht

Beschreibung

Amorolfine Hydrochlorid ist ein Morpholin-Antimykotikum, das Δ14-Sterol-Reduktase und Cholestenol-Δ-Isomerase hemmt, was zur Depletion von Ergosterol und Akkumulation von Ignosterol in den zytoplasmatischen Zellmembranen von Pilzen führt . Es wird üblicherweise in Form eines Nagellacks zur Behandlung von Onychomykose (Pilzinfektion der Nägel) verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen:

Umsetzung zum Hydrochlorid: Amorolfine wird dann in Amorolfine Hydrochlorid umgewandelt.

Industrielle Produktionsmethoden:

Nucleophile Substitution: 3-(4-tert-Amylphenyl)-2-methylpropanol reagiert unter alkalischen Bedingungen mit Methansulfonylchlorid, gefolgt von einer nucleophilen Substitution mit cis-2,6-Dimethylmorpholin.

Bildung des Hydrochlorids: Das Produkt wird dann mit Chlorwasserstoffgas behandelt, um Amorolfine Hydrochlorid zu bilden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Conversion to Hydrochloride: Amorolfine is then converted into amorolfine hydrochloride.

Industrial Production Methods:

Nucleophilic Substitution: 3-(4-tert-amylphenyl)-2-methyl propanol reacts with methanesulfonyl chloride under alkaline conditions, followed by nucleophilic substitution with cis-2,6-dimethylmorpholine.

Formation of Hydrochloride: The product is then treated with hydrogen chloride gas to form this compound.

Analyse Chemischer Reaktionen

Route 1: Heck Reaction and Reductive Amination

- Heck Reaction :

- Reductive Amination :

- Hydrochloride Formation :

Route 2: Friedel-Crafts Alkylation

- Reactants : Bepromoline hydrochloride and 2-chloro-2-methylbutane.

- Conditions :

- Product : Amorolfine base (oily intermediate).

- Workup :

Degradation Reactions

This compound undergoes degradation under stress conditions, as shown in stability studies (Table 1) :

Table 1: Degradation Profiles of this compound

| Condition | % Drug Degraded | Key Findings |

|---|---|---|

| Acidic (0.1N HCl) | 61.63% | Hydrolysis of morpholine ring |

| Alkaline (0.1N NaOH) | 34.61% | Base-catalyzed decomposition |

| Oxidative (3% H₂O₂) | 39.14% | Oxidation of sulfide to sulfoxide |

| Thermal (80°C, 4h) | 91.69% | Thermal decomposition of labile bonds |

| Photolytic (Sunlight) | 91.88% | UV-induced cleavage of morpholine moiety |

- Mechanistic Insights :

Table 2: Optimized Reaction Conditions

| Step | Parameter | Optimal Value |

|---|---|---|

| Heck Reaction | Temperature | 0–25°C |

| Catalyst Loading | 0.5–1.5 mol% Pd | |

| Reductive Amination | Reducing Agent | NaBH(OAc)₃ (2 equiv) |

| Friedel-Crafts | Catalyst | AlCl₃ (1.2 equiv) |

| Hydrochloride Formation | Solvent | Ethyl acetate |

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Onychomycosis Treatment

- Amorolfine is predominantly used in the form of a 5% nail lacquer for treating onychomycosis. It is applied once or twice weekly, with studies indicating an efficacy rate ranging from 60% to 71% after six months of treatment .

- A multicenter randomized study involving 317 patients found that 71% of those using amorolfine once a week had negative mycological results three months post-treatment compared to 76% for those applying it twice weekly .

- Superficial Dermatomycosis

Comparative Efficacy

A comparative analysis between amorolfine and other antifungal agents such as ciclopirox has been conducted. In one study, ciclopirox with hydroxypropyl-chitosan showed significantly higher efficacy in nail penetration than amorolfine lacquer, suggesting that formulation and delivery methods can impact treatment outcomes .

Case Studies and Research Findings

| Study | Patient Population | Treatment Regimen | Efficacy Rate |

|---|---|---|---|

| Zaug & Bergstraesser Study | 725 patients with toenail onychomycosis | Amorolfine applied once or twice weekly | Complete cure in 44.6% |

| Multicenter Study | 317 patients | Amorolfine applied once or twice weekly for 6 months | Negative mycological result in 71% (once weekly) |

Notable Research Insights

- A systematic review indicated that while amorolfine is effective, systemic treatments like terbinafine may offer superior outcomes for extensive infections .

- Another study highlighted that the recurrence rate post-treatment with oral terbinafine was significant, prompting further investigation into the long-term effectiveness of topical agents like amorolfine in preventing relapse .

Wirkmechanismus

Amorolfine hydrochloride inhibits the fungal enzymes Δ14-sterol reductase and Δ7-Δ8 isomerase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This leads to the accumulation of ignosterol, which compromises the integrity of the fungal cell membrane, ultimately causing cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ciclopirox: Ein weiteres Antimykotikum, das in Nagellacken zur Behandlung von Onychomykose eingesetzt wird.

Naftifine: Eine antimykotische Verbindung, die in topischen Formulierungen für Hautinfektionen verwendet wird.

Tioconazol: Ein Antimykotikum, das in Lösungen zur Behandlung von Pilzinfektionen verwendet wird.

Einzigartigkeit:

Biologische Aktivität

Amorolfine hydrochloride is a morpholine-based antifungal agent primarily used for the treatment of onychomycosis and other superficial fungal infections. Its mechanism of action involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. This article provides a detailed overview of the biological activity of this compound, including its antifungal efficacy, mechanisms, and clinical applications.

Amorolfine acts by inhibiting two critical enzymes in the ergosterol biosynthesis pathway:

- Delta(14)-reductase

- Delta(7)-8 isomerase

These enzymes are essential for converting squalene to ergosterol, a vital component of fungal cell membranes. By inhibiting these enzymes, amorolfine disrupts the synthesis of ergosterol, leading to an accumulation of toxic sterols and ultimately causing fungal cell death .

Antifungal Efficacy

This compound demonstrates broad-spectrum antifungal activity against various fungi, including dermatophytes and non-dermatophyte molds. The minimum inhibitory concentration (MIC) values for amorolfine vary based on the fungal species:

| Fungal Species | MIC Range (mg/L) |

|---|---|

| Candida spp. | 1 - 4 |

| Aspergillus spp. | 4 - 16 |

| Pythium insidiosum | 16 - 64 |

In a comparative study, amorolfine showed similar efficacy to systemic treatments like terbinafine but was particularly noted for its effectiveness in topical applications .

Case Studies and Clinical Applications

- Onychomycosis Treatment : Amorolfine is commonly used in the form of a nail lacquer (5%) for treating toenail onychomycosis. Clinical trials have reported cure rates ranging from 38% to 71% after six months of treatment . A study involving 96 patients indicated that amorolfine lacquer was effective in achieving significant clinical improvement in nail appearance and fungal clearance.

- In Vitro Studies : Research has demonstrated amorolfine's activity against Pythium insidiosum, showing structural changes in treated hyphae via electron microscopy. These findings suggest its potential use against cutaneous and subcutaneous forms of pythiosis .

- Comparative Efficacy : In a randomized controlled trial comparing amorolfine lacquer with systemic terbinafine, both treatments were found to have comparable clinical efficacy, although systemic treatments may offer faster results .

Safety and Side Effects

Amorolfine is generally well tolerated, with most adverse effects being mild and transient. Common side effects include local irritation at the application site. Serious adverse effects are rare, making it a preferred option for many patients with superficial fungal infections .

Eigenschaften

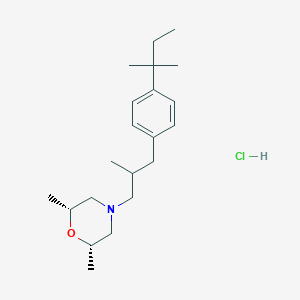

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKWIPVTHGWDCF-KUZYQSSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80229217 | |

| Record name | Amorolfine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78613-38-4 | |

| Record name | Amorolfine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorolfine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amorolfine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOROLFINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOROLFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.